![molecular formula C11H9BrN4OS B6519938 2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 951467-85-9](/img/structure/B6519938.png)
2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are heterocyclic and have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves several synthetic approaches . One such approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazine . Another approach involves the reaction of dibenzoylacetylene and triazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol leads to the synthesis of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .
Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits promising anticancer properties. Researchers have found that it selectively targets cancer cells, inhibiting their growth and inducing apoptosis. Its mechanism of action involves interference with key cellular pathways, making it a potential candidate for novel cancer therapies .
Antimicrobial Applications
“2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential enzymes, suggesting its use in combating infectious diseases .
Analgesic and Anti-Inflammatory Effects
Studies indicate that this compound possesses analgesic properties, alleviating pain by modulating neurotransmitter pathways. Additionally, it exhibits anti-inflammatory effects, making it relevant for managing inflammatory conditions .
Antioxidant Potential
The compound acts as a free radical scavenger, protecting cells from oxidative damage. Its antioxidant activity contributes to overall health and may have implications in preventing age-related diseases .
Antiviral Properties
Preliminary research suggests that “2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” inhibits viral replication. It could be explored further as a potential antiviral agent against specific viruses .
Enzyme Inhibition
a. Carbonic Anhydrase Inhibitors The compound shows promise as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and other related conditions. b. Cholinesterase Inhibitors It may play a role in managing neurodegenerative disorders like Alzheimer’s disease. c. Alkaline Phosphatase Inhibitors Relevant for bone health and metabolic disorders. d. Anti-Lipase Activity Potential applications in weight management and lipid metabolism. eAromatase Inhibitors: Relevant in breast cancer treatment .
Antitubercular Activity
Researchers have explored its efficacy against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent. Further studies are needed to validate its effectiveness .
Mécanisme D'action
Target of Action
Compounds with a similar structure, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to have diverse pharmacological activities . They are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Some of these activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the wide range of pharmacological activities of similar compounds , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been reported to display inhibition to clinically relevant targets . For instance, one compound manifested potent inhibition with an IC50 (half-maximal inhibitory concentration) value of 38.36 μM . This suggests that the compound might have a similar inhibitory effect on its targets.
Orientations Futures
The future directions for “2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” and similar compounds could involve further exploration of their pharmacological activities . Additionally, the development of new synthetic approaches could lead to the discovery of novel derivatives with enhanced biological activities .
Propriétés
IUPAC Name |
2-bromo-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4OS/c12-8-4-2-1-3-7(8)9(17)13-10-14-15-11-16(10)5-6-18-11/h1-4H,5-6H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCKTUULADPIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.